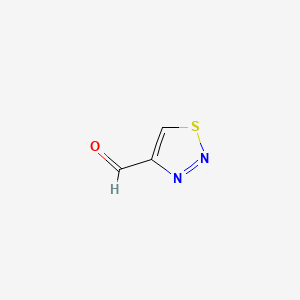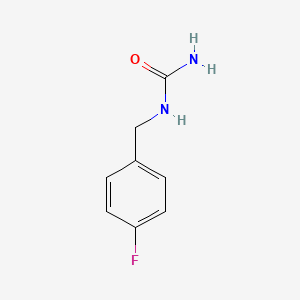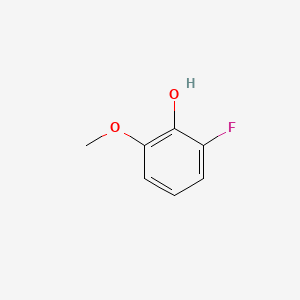
2-Fluoro-6-methoxyphenol
Vue d'ensemble
Description
2-Fluoro-6-methoxyphenol is a useful research compound. Its molecular formula is C7H7FO2 and its molecular weight is 142.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Biomass Proxy in Geochemical Studies
Methoxyphenols, such as 2-Fluoro-6-methoxyphenol, are utilized as proxies for terrestrial biomass in geochemical research. Studies have explored their role in understanding chemical changes in lignin during hydrothermal alteration, providing insights into historical biomass and environmental conditions (Vane & Abbott, 1999).
Advanced Material Synthesis
This compound is implicated in the synthesis of novel materials. For instance, it has been used in synthesizing polyfluorophenols using enzymatic methods, which are promising for photoelectronic applications due to their photoconductive properties (Zaragoza-Gasca et al., 2011).
Chemical Analysis and Characterization Techniques
This compound is instrumental in various chemical analysis and characterization techniques. For example, it has been used in studies involving high-performance liquid chromatography (HPLC) for the determination of biologically important thiols (Gatti et al., 1990).
Fundamental Chemical Studies
This compound plays a role in fundamental chemical research. It is used in studies examining the synthesis of hydroindolenones and hydroquinolenones, contributing to the broader understanding of organic chemistry and reaction mechanisms (Karam et al., 1999).
Environmental Chemistry
In environmental chemistry, this compound is significant in understanding the atmospheric reactivity and formation of secondary organic aerosols. Its interactions with hydroxyl radicals and role in the formation of nitroguaiacol isomers have been studied, providing insights into atmospheric chemistry and pollution dynamics (Lauraguais et al., 2014).
Safety and Hazards
Mécanisme D'action
Target of Action
It is known that similar compounds can interact with various enzymes and receptors in the body .
Mode of Action
It is known that the introduction of fluorine atoms on both the ring and side-chain of similar compounds can block positions that undergo enzymatic hydroxylation .
Biochemical Pathways
It is known that similar compounds can affect various biochemical pathways, including those involved in the metabolism of phenolic compounds .
Pharmacokinetics
It is known that similar compounds can be absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys .
Result of Action
It is known that similar compounds can cause various effects at the molecular and cellular level, including changes in enzyme activity and receptor binding .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Fluoro-6-methoxyphenol. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interactions with its targets .
Analyse Biochimique
Biochemical Properties
2-Fluoro-6-methoxyphenol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been used in the preparation of halogenated resiniferatoxin analogs, which are known to interact with the TRPV1 receptor . The interaction with TRPV1 receptor indicates its potential role in modulating pain and inflammation pathways. Additionally, this compound exhibits properties that make it a useful building block in chemical synthesis, particularly in the formation of carbon-fluorine bonds, which are crucial in medicinal chemistry .
Cellular Effects
This compound has been shown to exert various effects on different types of cells and cellular processes. It demonstrates anti-inflammatory activity in human airway cells by inhibiting the production of multiple inflammatory mediators, including cytokines and chemokines . This inhibition is achieved through the suppression of RNA-binding protein HuR, which plays a role in post-transcriptional regulation of inflammatory genes . The compound’s ability to modulate inflammatory responses suggests its potential therapeutic applications in treating respiratory diseases and other inflammatory conditions.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound’s fluorine atom enhances its binding affinity to target proteins, allowing it to effectively modulate their activity . For instance, its interaction with the TRPV1 receptor involves binding to the receptor’s ligand-binding domain, resulting in the modulation of pain and inflammation pathways . Additionally, this compound’s ability to inhibit the RNA-binding protein HuR further highlights its role in regulating gene expression at the post-transcriptional level .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under ambient conditions, with a boiling point of 130-131°C at 36 mmHg and a density of 1.23 g/mL at 25°C Studies have shown that the compound can maintain its anti-inflammatory activity over extended periods, suggesting its potential for long-term therapeutic applications . Additionally, its stability and resistance to degradation make it a reliable compound for biochemical research.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant anti-inflammatory activity without causing adverse effects . At higher doses, it may cause toxicity and other adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications . Studies on animal models have shown that the compound’s anti-inflammatory effects are dose-dependent, with higher doses leading to increased inhibition of inflammatory mediators .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound’s fluorine atom influences its metabolic stability, making it resistant to rapid degradation . It is metabolized through pathways involving hydroxylation and conjugation reactions, which are mediated by enzymes such as cytochrome P450 . These metabolic pathways ensure the compound’s bioavailability and effectiveness in biochemical applications.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. Its fluorine atom enhances its lipophilicity, allowing it to easily cross cell membranes and accumulate in target tissues . The compound’s distribution is influenced by its binding affinity to plasma proteins, which facilitates its transport to various cellular compartments . This property is crucial for its effectiveness in targeting specific tissues and exerting its biochemical effects.
Subcellular Localization
The subcellular localization of this compound is determined by its targeting signals and post-translational modifications. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins involved in inflammatory and metabolic pathways . Its localization is influenced by its binding affinity to specific cellular compartments, such as the endoplasmic reticulum and mitochondria . These interactions are essential for its activity and function in modulating cellular processes.
Propriétés
IUPAC Name |
2-fluoro-6-methoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FO2/c1-10-6-4-2-3-5(8)7(6)9/h2-4,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZNHPLVFLRSVHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20372019 | |
| Record name | 2-Fluoro-6-methoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20372019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73943-41-6 | |
| Record name | 2-Fluoro-6-methoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20372019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Fluoro-6-methoxyphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



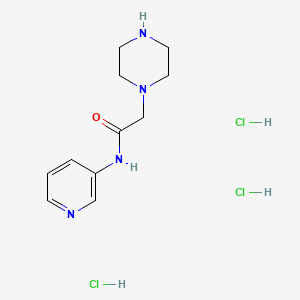



![N-[1-(4-propylphenyl)ethylidene]hydroxylamine](/img/structure/B1301792.png)


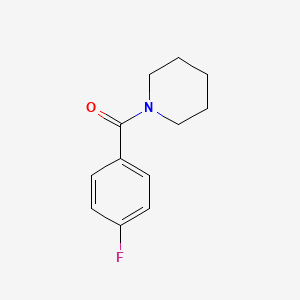
![1,2,3,4-Tetrahydropyrido[4,3-b][1,6]naphthyridine](/img/structure/B1301800.png)
